The synthesis of lomerizine has been described in various studies, highlighting several efficient methods. One notable approach involves a chemoselective carbene insertion into N−H bonds, which has been demonstrated to yield high purity and efficiency. This method allows for the selective formation of the desired piperazine structure without significant byproducts .
Lomerizine's molecular structure can be characterized by its diphenylpiperazine backbone. The compound's chemical formula is CH_{2}$$, and it features two phenyl rings attached to a piperazine moiety.
Lomerizine participates in various chemical reactions primarily related to its role as a calcium channel blocker. Its mechanism involves competitive inhibition at specific receptor sites, notably the serotonin 5-HT receptor.
Lomerizine acts predominantly by blocking calcium channels, which leads to a reduction in intracellular calcium levels. This action is crucial in preventing the contraction of smooth muscle in blood vessels, particularly during migraine attacks.
Lomerizine exhibits various physical and chemical properties that influence its pharmacological profile.
Lomerizine's primary application remains in the treatment of migraines, where it has shown efficacy in reducing attack frequency and severity. Additionally, ongoing research explores its potential roles in:
Lomerizine is a diphenylpiperazine-class calcium channel blocker that selectively inhibits voltage-dependent L-type (Cav1.x) and T-type (Cav3.x) calcium channels. It exhibits a higher binding affinity for Cav1.2 (IC₅₀ = 86 nM) and Cav1.3 subunits compared to other L-type isoforms, as demonstrated in guinea pig and dog aortic membrane binding assays [3] [7]. This selectivity enables cerebral vasodilation without significant cardiovascular effects, distinguishing it from non-selective calcium blockers like nifedipine. In vivo studies confirm that intravenous lomerizine administration increases optic nerve head (ONH) blood flow by 25-30% in rabbits and humans without altering systemic blood pressure or choroidal circulation, attributable to its preferential action on cerebral vasculature [1] [3].
T-type channel inhibition contributes to lomerizine’s neuroprotective effects against excitotoxicity. By blocking Cav3.2 channels in thalamic neurons, lomerizine reduces aberrant neuronal bursting associated with pathological pain signaling. This dual L-/T-type blockade stabilizes neuronal membranes and attenuates calcium overload during depolarization events [3] [6].
Table 1: Selectivity Profile of Lomerizine for Calcium Channel Subunits
Channel Subtype | Tissue Distribution | Binding Affinity (IC₅₀) | Functional Effect |
---|---|---|---|
Cav1.2 (L-type) | Ubiquitous | 86 nM | Vasodilation, reduced Ca²⁺ influx |
Cav1.3 (L-type) | CNS, endocrine cells | 340 nM | Neuroprotection, hormone regulation |
Cav3.2 (T-type) | Thalamus, sensory neurons | Undetermined | Stabilized neuronal excitability |
Cav2.1 (P/Q-type) | Cerebellum, motor neurons | >10 µM | Negligible inhibition |
Lomerizine modulates L-type channels through allosteric interactions distinct from classical dihydropyridines (DHPs). Radioligand binding assays using [³H]nitrendipine reveal that lomerizine non-competitively inhibits DHP binding at a site independent of the 1,4-DHP pocket, reducing binding affinity by 40-60% without displacing DHPs [3] [7]. This allostery arises from conformational changes in the α₁-subunit, particularly within transmembrane segments IIIS6 and IVS6, which regulate channel gating kinetics. Mutagenesis studies on Cav1.2 demonstrate that phenylalanine residues (e.g., Phe1111) mediate lomerizine’s access to its modulatory site [7].
The functional impact includes prolonged channel inactivation and reduced open-state probability. Electrophysiological recordings show lomerizine shifts voltage-dependent inactivation curves by -15 mV, promoting a stabilized inactivated state. This contrasts with DHPs like nimodipine, which primarily affect activation thresholds [7].
Table 2: Comparative Pharmacology of Lomerizine and Dihydropyridines
Property | Lomerizine | Classical DHPs (e.g., Nimodipine) |
---|---|---|
Binding Site | Allosteric (non-DHP site) | DHP receptor domain |
Effect on [³H]DHP Binding | Reduces affinity | Competitive displacement |
Inactivation Kinetics | Hyperpolarizing shift (-15 mV) | Minimal effect |
Cardiovascular Effects | Negligible | Pronounced hypotension |
Beyond calcium channel blockade, lomerizine functions as a competitive 5-HT2A receptor antagonist. It inhibits [³H]spiperone binding to 5-HT2A receptors with a Kᵢ of ~150 nM, preventing serotonin-induced intracellular calcium mobilization in vascular smooth muscle [3] [6]. This dual-action mechanism underlies its efficacy in migraine prophylaxis: 5-HT2A antagonism blocks serotonin-evoked basilar artery contraction, while calcium channel modulation dampens neurogenic inflammation [3].
In vitro studies show lomerizine (1–10 µM) abolishes 5-HT-triggered Ca²⁺ transients in transfected HEK293 cells without affecting ATP-induced calcium release. This specificity prevents cerebrovascular spasm during cortical spreading depression, a key migraine trigger [3] [6].
Table 3: 5-HT2A Receptor Antagonism by Lomerizine
Parameter | Effect of Lomerizine | Functional Outcome |
---|---|---|
[³H]Spiperone Binding | Competitive inhibition (Kᵢ = 150 nM) | Blocks 5-HT2A activation |
5-HT-Induced Ca²⁺ Release | Suppressed (IC₅₀ = 0.8 µM) | Prevents vasospasm |
Dopamine D2 Receptors | Weak inhibition (Kᵢ > 1 µM) | No significant clinical effect |
Lomerizine mitigates glutamate excitotoxicity by normalizing pathological calcium fluxes through multiple pathways. It reduces NMDA receptor-driven secondary Ca²⁺ influx by stabilizing membrane depolarization via VGCC blockade, indirectly dampening NMDAR overactivation [4] [5]. In murine retinal ganglion cells (RGCs), lomerizine (0.03 mg/kg IV) attenuates NMDA-induced excitotoxicity by 70%, preserving neuronal viability through inhibition of mitochondrial permeability transition pore (mPTP) opening [5] [9].
Additionally, lomerizine modulates store-operated calcium entry (SOCE). In Fabry disease models, it lowers mitochondrial Ca²⁺ overload by 40%, reducing reactive oxygen species (ROS) generation and preventing endothelial-mesenchymal transition (EndMT) [9]. This SOCE regulation involves stromal interaction molecules (STIM/Orai), limiting ER-mitochondria Ca²⁺ transfer and maintaining ATP production during metabolic stress [9] [10].
Table 4: Neuroprotective Mechanisms Against Excitotoxicity
Pathway | Effect of Lomerizine | Experimental Evidence |
---|---|---|
NMDA Receptor Hyperactivity | Indirect suppression via VGCC blockade | 70% reduction in RGC death [5] |
Mitochondrial Ca²⁺ Uptake | ↓ MCU-mediated influx | 40% lower mito-Ca²⁺ in FD-VECs [9] |
ROS Production | ↓ Maximal respiration, ↓ oxidative stress | Reduced 8-OHdG in retinal neurons [5] |
SOCE Regulation | Modulates STIM/Orai coupling | Improved ER Ca²⁺ storage [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7